

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Diaminopropane

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Compound of Interest

Compound Name: **1,3-Diaminopropane**

Cat. No.: **B7761500**

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For Researchers, Scientists, and Drug Development Professionals

Foreword

1,3-Diaminopropane (CAS: 109-76-2), a colorless, hygroscopic liquid with a characteristic amine odor, serves as a critical building block in a multitude of chemical syntheses.^{[1][2]} Its bifunctional nature, possessing two primary amine groups separated by a flexible three-carbon chain, makes it an invaluable intermediate in the pharmaceutical and polymer industries.^{[3][4]} In drug development, the unique structural motif of **1,3-diaminopropane** is incorporated into various pharmacologically active molecules, contributing to their therapeutic efficacy and stability.^[5] Furthermore, it is a key monomer in the production of polyamides and polyurethanes, bestowing desirable properties such as thermal stability and mechanical strength to these materials.^[3]

A thorough understanding of the thermodynamic properties of **1,3-diaminopropane** is paramount for the rational design, optimization, and safe execution of synthetic routes and formulation processes. This technical guide provides a comprehensive overview of the key thermodynamic parameters of **1,3-diaminopropane**, supported by experimental data and established scientific principles. We will delve into the methodologies for determining these properties, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Section 1: Fundamental Physicochemical and Thermodynamic Properties

A precise knowledge of the fundamental physical and thermodynamic properties of **1,3-diaminopropane** is the cornerstone of its application in research and industry. These parameters govern its behavior in various processes, from reaction kinetics to phase equilibria.

General Properties

1,3-Diaminopropane, with the chemical formula $C_3H_{10}N_2$, has a molar mass of 74.12 g/mol. [1] It is a liquid at room temperature and is miscible with water and many polar organic solvents. [1] The molecule's structure, featuring two primary amine groups, allows for the formation of intra- and intermolecular hydrogen bonds, which significantly influence its physical properties.

Key Thermodynamic Data

The following table summarizes the critical thermodynamic and physical properties of **1,3-diaminopropane**. These values have been compiled from various authoritative sources and represent the most reliable data currently available.

Property	Value	Units	Source(s)
Molar Mass	74.12	g/mol	[1]
Melting Point	-12	°C	[6]
Boiling Point	140	°C	[6]
Density (at 25 °C)	0.888	g/mL	[6]
Vapor Pressure (at 20 °C)	<8	mmHg	[6]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	50.16 ± 0.10	kJ/mol	[3]
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	12.19	kJ/mol	[3]
Molar Heat Capacity (C _p) of aqueous solution (representative value)	~2.5	J/(g·K)	[7]

Note: The Molar Heat Capacity is for an aqueous solution and will vary with concentration and temperature. Data for pure liquid **1,3-diaminopropane** is not readily available in the searched literature.

Section 2: Experimental Determination of Thermodynamic Properties

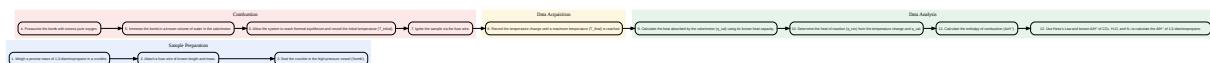
The accurate determination of thermodynamic properties relies on a suite of well-established experimental techniques. This section outlines the principles and generalized protocols for key methodologies, emphasizing the rationale behind each step to ensure data integrity.

Calorimetry: The Direct Measurement of Heat Flow

Calorimetry is the science of measuring heat changes in chemical reactions and physical processes. It is the most direct method for determining enthalpies of reaction, combustion, and phase transitions.

The standard enthalpy of formation ($\Delta_f H^\circ$) of a compound is a cornerstone of thermochemistry. It is often determined indirectly from the experimentally measured enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.

Workflow for Bomb Calorimetry:



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Figure 1: Workflow for determining the enthalpy of formation using bomb calorimetry.

Causality and Trustworthiness:

- Excess Oxygen: Pressurizing with pure oxygen ensures complete combustion, preventing the formation of byproducts like carbon monoxide that would introduce significant errors in the enthalpy calculation.
- Adiabatic Conditions: The calorimeter is designed to be as close to an adiabatic system as possible, meaning there is minimal heat exchange with the surroundings. This is crucial for accurately attributing the measured temperature change solely to the combustion reaction.
- Calibration: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This calibration step is essential for the accuracy of all subsequent measurements.

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal properties of materials. It measures the difference in heat flow between a sample and a

reference as a function of temperature.

Protocol for DSC Analysis of **1,3-Diaminopropane**:

- Sample Preparation: A small, precisely weighed amount of **1,3-diaminopropane** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas, such as nitrogen, to prevent oxidation.
- Temperature Program: The temperature is ramped down to a temperature well below the expected melting point (e.g., -50 °C) and then heated at a constant rate (e.g., 10 °C/min) through its melting and boiling points.
- Data Acquisition: The DSC instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
- Data Analysis:
 - Phase Transitions: The melting point is identified as the onset temperature of the endothermic peak, and the enthalpy of fusion is determined by integrating the area of this peak.
 - Heat Capacity: The heat capacity of the liquid can be determined from the displacement of the baseline in the heat flow signal as a function of temperature.

Self-Validating System: The use of a reference pan allows for the cancellation of instrumental effects and provides a stable baseline, ensuring that the measured heat flow is solely due to the thermal events occurring in the sample. The reversibility of phase transitions can be checked by performing heating and cooling cycles.

Vapor Pressure Measurement

The vapor pressure of a liquid is a fundamental thermodynamic property that is crucial for understanding and modeling distillation processes, as well as for safety assessments.

Experimental Workflow for Vapor Pressure Determination:

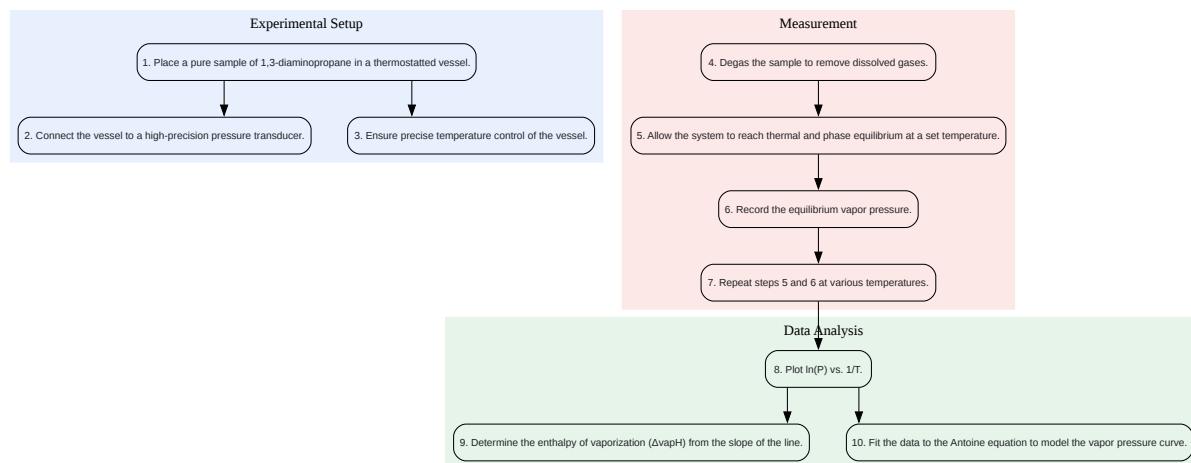
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Figure 2: Workflow for the experimental determination of vapor pressure.

Rationale for Key Steps:

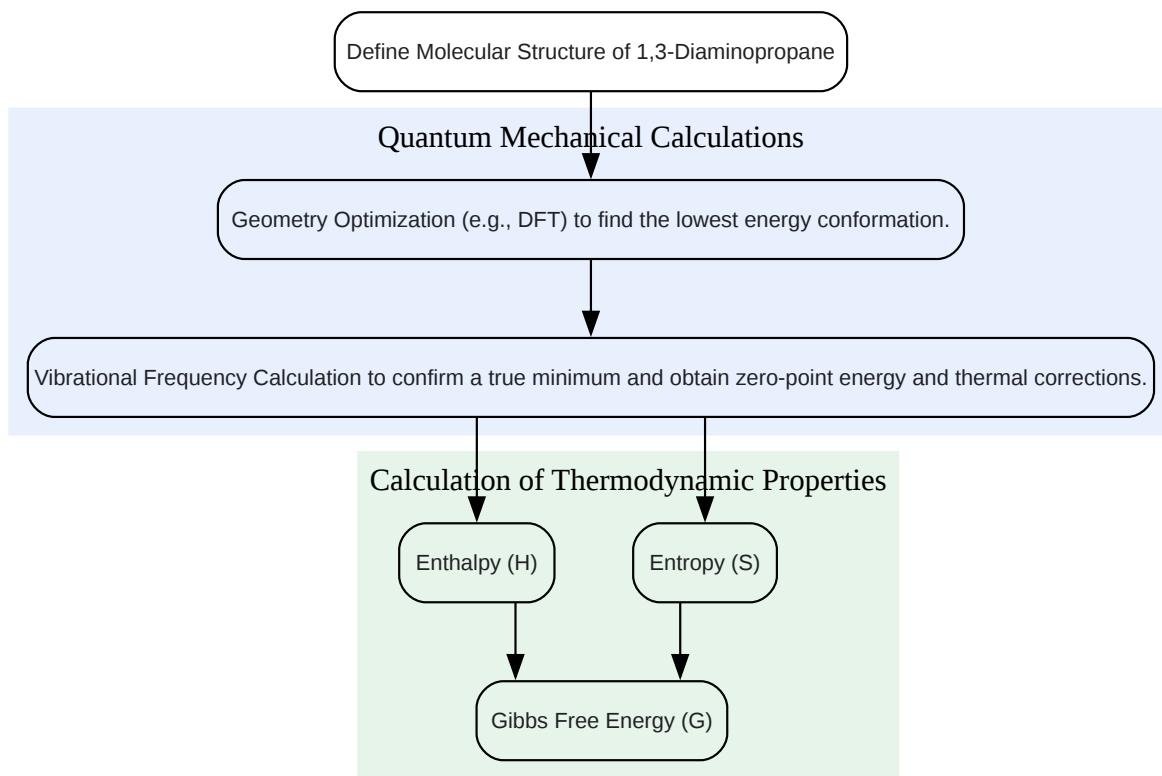
- **Degassing:** The removal of dissolved atmospheric gases is critical because their partial pressures would contribute to the total measured pressure, leading to an overestimation of the vapor pressure of **1,3-diaminopropane**.

- Equilibrium: Allowing the system to reach equilibrium ensures that the rate of evaporation is equal to the rate of condensation, and the measured pressure is the true vapor pressure at that temperature.
- Clausius-Clapeyron and Antoine Equations: These thermodynamic models provide a robust framework for analyzing the temperature dependence of vapor pressure and for calculating the enthalpy of vaporization.

Section 3: Computational Chemistry in Thermodynamic Property Prediction

While experimental determination is the gold standard, computational chemistry provides a powerful and complementary approach for predicting and understanding the thermodynamic properties of molecules like **1,3-diaminopropane**.

Logical Relationship for Computational Workflow:



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Figure 3: Logical flow of a computational chemistry workflow for thermodynamic property prediction.

Expertise and Experience in Computational Choices:

- Choice of Method (e.g., DFT): Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) offers a good balance of accuracy and computational cost for molecules of this size.
- Vibrational Frequency Analysis: This step is crucial for two reasons. First, the absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum. Second, the calculated frequencies are used to determine the zero-point vibrational energy and the thermal contributions to enthalpy and entropy based on statistical mechanics.

- Validation: Computational results should always be validated against available experimental data to assess the accuracy of the chosen theoretical model.

Section 4: Safety and Handling Considerations

1,3-Diaminopropane is a flammable and corrosive liquid that is harmful if swallowed and fatal in contact with skin.^[6] It can cause severe skin burns and eye damage.^[6] Therefore, strict adherence to safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.^[8]
- Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.^[6]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.^[6]

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of **1,3-diaminopropane**, emphasizing the importance of these parameters in its application in research and industry. By understanding the experimental and computational methodologies for their determination, researchers and drug development professionals can better control and optimize processes involving this versatile molecule. The data and protocols presented herein are intended to serve as a valuable resource for ensuring scientific rigor and promoting safe and efficient laboratory practices.

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